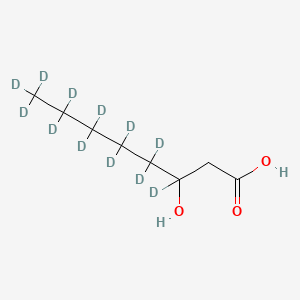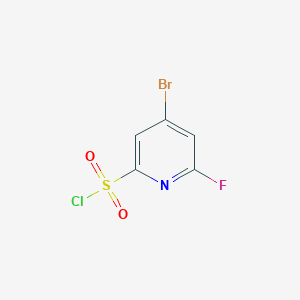
(6-Methylsulfanylpyridin-3-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylsulfanylpyridin-3-yl)hydrazine is an organic compound that features a pyridine ring substituted with a methylsulfanyl group at the 6-position and a hydrazine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylsulfanylpyridin-3-yl)hydrazine typically involves the reaction of 6-methylsulfanylpyridine with hydrazine. One common method is to react 6-methylsulfanylpyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous material.
化学反应分析
Types of Reactions
(6-Methylsulfanylpyridin-3-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines.
科学研究应用
(6-Methylsulfanylpyridin-3-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Methylsulfanylpyridin-3-yl)hydrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- (6-Methylsulfanylpyridin-3-yl)methanol
- (6-Methylsulfanylpyridin-3-yl)amine
- (6-Methylsulfanylpyridin-3-yl)thiol
Uniqueness
(6-Methylsulfanylpyridin-3-yl)hydrazine is unique due to the presence of both a hydrazine group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C6H9N3S |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
(6-methylsulfanylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H9N3S/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 |
InChI 键 |
SFUOQDRIJMICRD-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




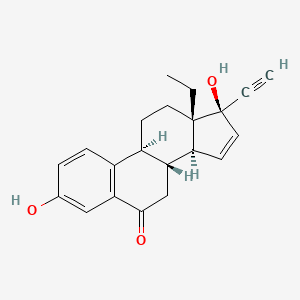

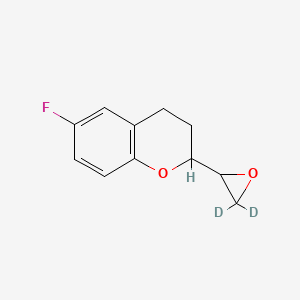

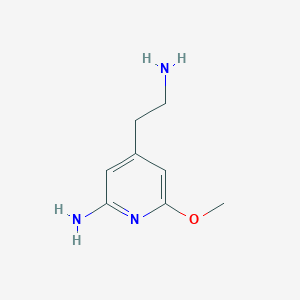
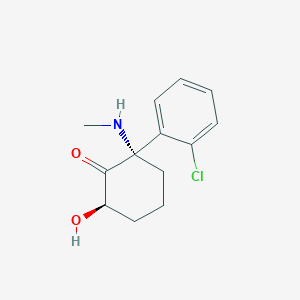
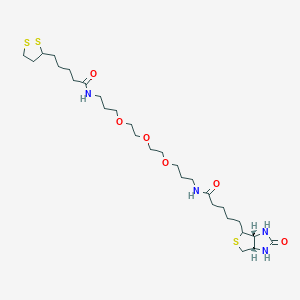
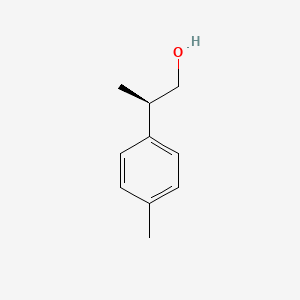
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
